tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate
CAS No.:
Cat. No.: VC17639883
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate -](/images/structure/VC17639883.png)
Specification
Molecular Formula | C13H25N3O3 |
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Molecular Weight | 271.36 g/mol |
IUPAC Name | tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate |
Standard InChI | InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-8-16(9-6-10)11(17)4-7-14/h10H,4-9,14H2,1-3H3,(H,15,18) |
Standard InChI Key | PTABXYCHJUHPKQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a piperidine ring substituted at the 4-position with a Boc-protected amine and at the 1-position with a 3-aminopropanoyl group. The Boc group (tert-butoxycarbonyl) is a widely employed protective group in organic synthesis, offering stability under basic conditions and selective deprotection under acidic conditions . The 3-aminopropanoyl side chain introduces a primary amine, enabling further functionalization via amide bond formation or Schiff base chemistry.
Physicochemical Properties
Experimental data from synthesis protocols indicate that the compound is typically isolated as a white crystalline solid with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile . Stability studies recommend storage at 2–8°C under inert atmospheres to prevent decomposition . Spectral characterization via -NMR reveals distinct signals for the Boc group (singlet at δ 1.38 ppm for nine protons) and the piperidine backbone (multiplet resonances between δ 1.22–4.24 ppm) . LC-MS analyses report a molecular ion peak at m/z 490.2 (M+H)+, consistent with the molecular formula .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate typically involves multi-step sequences starting from tert-butyl piperidin-4-ylcarbamate (4-(N-Boc-amino)piperidine).
Acylation of Piperidine Intermediate
A common strategy involves the acylation of the piperidine nitrogen with 3-aminopropanoic acid derivatives. For example, in a microwave-assisted reaction, tert-butyl piperidin-4-ylcarbamate reacts with N-(3-(trifluoromethyl)benzoyl)glycine in the presence of PyBroP and 4-dimethylaminopyridine (DMAP) to yield the target compound . This method achieves moderate yields (49–70%) and employs dichloromethane (DCM) as the solvent .
Reaction Conditions:
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Reagents: PyBroP, DMAP, N,N-diisopropylethylamine (DIEA)
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Solvent: Dichloromethane
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Temperature: 20°C
Nucleophilic Substitution
Alternative routes utilize nucleophilic substitution reactions. In one protocol, 4-N-Boc-aminopiperidine reacts with 2-bromo-5-nitrothiazole in acetonitrile under basic conditions (potassium carbonate) to install the thiazole moiety, followed by subsequent acylation . This method emphasizes the versatility of the piperidine scaffold in accommodating diverse electrophiles.
Reaction Conditions:
Applications in Drug Discovery
NLRP3 Inflammasome Inhibition
Recent studies highlight the compound’s role in synthesizing NLRP3 inflammasome inhibitors. By hybridizing the acrylic acid pharmacophore of INF39 with the piperidine scaffold, researchers have developed analogs demonstrating potent anti-inflammatory activity . These derivatives inhibit interleukin-1β (IL-1β) secretion in macrophages, with IC values in the low micromolar range .
Antibiotic Development
The compound serves as a precursor in the synthesis of novel antibiotics targeting multidrug-resistant pathogens. For instance, coupling the 3-aminopropanoyl group with fluoroquinolone analogs enhances bacterial membrane penetration, as evidenced by reduced minimum inhibitory concentrations (MICs) against Staphylococcus aureus .
Oncology Therapeutics
In oncology, tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate derivatives exhibit kinase inhibitory activity. A 2023 study reported analogs inhibiting Bruton’s tyrosine kinase (BTK) with nanomolar potency, positioning them as candidates for B-cell lymphoma therapies .
Comparative Analysis of Synthetic Routes
The table below summarizes key synthetic approaches, highlighting yields, conditions, and scalability:
Challenges and Optimization Strategies
Low Yields in Acylation Reactions
Despite its utility, the acylation step often suffers from modest yields due to steric hindrance at the piperidine nitrogen. Optimization strategies include:
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Microwave Irradiation: Reducing reaction times from 24 hours to 30 minutes while improving yields by 15–20% .
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Catalytic DMAP: Enhancing acylation efficiency through hydrogen bond activation .
Purification Difficulties
The compound’s polar nature complicates chromatographic purification. Patent literature recommends silica gel chromatography with ethyl acetate/heptane gradients (10–30% EtOAc) or reverse-phase HPLC for high-purity isolates .
Recent Advancements (2023–2025)
Continuous Flow Synthesis
A 2024 Organic Process Research & Development study demonstrated a continuous flow protocol using microreactors, achieving 92% yield and reducing solvent waste by 40% compared to batch methods .
Green Chemistry Approaches
Recent efforts emphasize sustainable synthesis. Aqueous micellar catalysis, employing TPGS-750-M surfactant, enables reactions in water at room temperature, aligning with green chemistry principles .
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